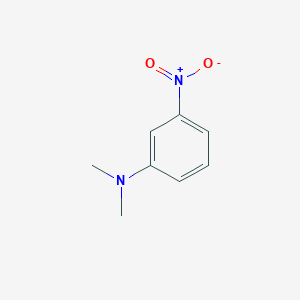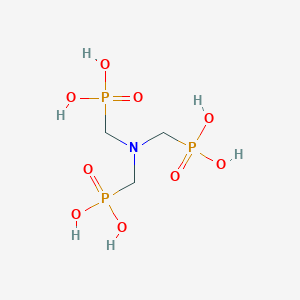
N-formyl 4-nitro-7-aminobenzthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-formyl 4-nitro-7-aminobenzthiazole (FNABT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of benzothiazole and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-formyl 4-nitro-7-aminobenzthiazole is not fully understood. However, it is believed to inhibit the activity of PKC and tyrosine kinase by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. Additionally, N-formyl 4-nitro-7-aminobenzthiazole may induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Efectos Bioquímicos Y Fisiológicos
N-formyl 4-nitro-7-aminobenzthiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC and tyrosine kinase, which are involved in cellular processes such as cell growth, differentiation, and apoptosis. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-formyl 4-nitro-7-aminobenzthiazole has also been investigated for its potential use as a fluorescent probe for imaging and detection of certain biomolecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-formyl 4-nitro-7-aminobenzthiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the activity of PKC and tyrosine kinase. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, there are also limitations to using N-formyl 4-nitro-7-aminobenzthiazole in lab experiments. Its mechanism of action is not fully understood, and its effects on non-cancerous cells are not well studied. Additionally, the purity and yield of N-formyl 4-nitro-7-aminobenzthiazole can be affected by various factors, including reaction conditions and solvents.
Direcciones Futuras
There are several future directions for research on N-formyl 4-nitro-7-aminobenzthiazole. One potential direction is to investigate its effects on non-cancerous cells and its potential toxicity. Additionally, the use of N-formyl 4-nitro-7-aminobenzthiazole as a fluorescent probe for imaging and detection of biomolecules could be further explored. Furthermore, the development of more efficient synthesis methods and the optimization of reaction conditions could improve the yield and purity of N-formyl 4-nitro-7-aminobenzthiazole. Finally, the potential use of N-formyl 4-nitro-7-aminobenzthiazole as a therapeutic agent for the treatment of cancer and other diseases could be investigated further.
Conclusion:
In conclusion, N-formyl 4-nitro-7-aminobenzthiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It has been shown to inhibit the activity of PKC and tyrosine kinase, inhibit the growth of cancer cells, and act as a fluorescent probe for imaging and detection of biomolecules. However, its mechanism of action is not fully understood, and its effects on non-cancerous cells are not well studied. Further research is needed to fully understand the potential applications and limitations of N-formyl 4-nitro-7-aminobenzthiazole in biomedical research.
Métodos De Síntesis
N-formyl 4-nitro-7-aminobenzthiazole can be synthesized using various methods, including the reaction of 4-nitro-7-aminobenzthiazole with formic acid, acetic anhydride, and acetic acid. Another method involves the reaction of 4-nitro-7-chlorobenzthiazole with formamide and formic acid. The yield and purity of N-formyl 4-nitro-7-aminobenzthiazole can be improved by using different solvents, catalysts, and reaction conditions.
Aplicaciones Científicas De Investigación
N-formyl 4-nitro-7-aminobenzthiazole has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of certain enzymes, including protein kinase C (PKC) and tyrosine kinase. These enzymes are involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-formyl 4-nitro-7-aminobenzthiazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been investigated for its potential use as a fluorescent probe for imaging and detection of certain biomolecules.
Propiedades
Número CAS |
107586-82-3 |
|---|---|
Nombre del producto |
N-formyl 4-nitro-7-aminobenzthiazole |
Fórmula molecular |
C8H5N3O3S |
Peso molecular |
223.21 g/mol |
Nombre IUPAC |
N-(4-nitro-1,3-benzothiazol-7-yl)formamide |
InChI |
InChI=1S/C8H5N3O3S/c12-3-9-5-1-2-6(11(13)14)7-8(5)15-4-10-7/h1-4H,(H,9,12) |
Clave InChI |
UJLPDAVSLARBOL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-] |
Sinónimos |
Formamide,N-(4-nitro-7-benzothiazolyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)






![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)